REACTION_CXSMILES
|
[O:1]=[CH:2][CH2:3][CH2:4][CH2:5][O:6][C:7](=[O:9])[CH3:8].[Cl-].[CH3:11][NH2+]C.C=O>>[CH:2]([C:3](=[CH2:11])[CH2:4][CH2:5][O:6][C:7](=[O:9])[CH3:8])=[O:1] |f:1.2|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
O=CCCCOC(C)=O
|
Name
|
dimethylammonium chloride
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH2+]C
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
is extracted 3 times with 30 ml of diethyl ether each time
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C(CCOC(C)=O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |